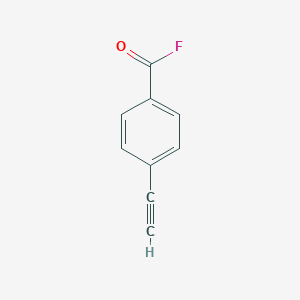![molecular formula C37H41P B14894559 dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a complex aromatic system, making it a valuable ligand in transition metal catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine reacts with an aryl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving inert atmospheres and controlled temperatures .
化学反应分析
Types of Reactions
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted aromatic compounds.
Coupling Reactions: Biaryl compounds and other coupled products.
科学研究应用
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in transition metal catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism by which dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane exerts its effects involves its function as a ligand. It donates its lone pair of electrons on the phosphorus atom to a vacant orbital on the transition metal, forming a coordinate covalent bond. This interaction stabilizes the metal center and facilitates various catalytic processes, including oxidative addition, reductive elimination, and transmetalation .
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2-methylphenyl)phosphine
- Dicyclohexyl(2-phenanthren-9-ylphenyl)phosphane
Uniqueness
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is unique due to its specific aromatic substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .
属性
分子式 |
C37H41P |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H41P/c1-28-24-26-30(27-25-28)34-22-13-21-33(29-14-5-2-6-15-29)37(34)35-20-11-12-23-36(35)38(31-16-7-3-8-17-31)32-18-9-4-10-19-32/h2,5-6,11-15,20-27,31-32H,3-4,7-10,16-19H2,1H3 |
InChI 键 |
QUHSOABHZRCIAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

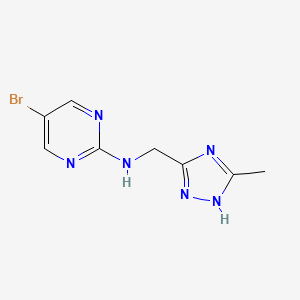
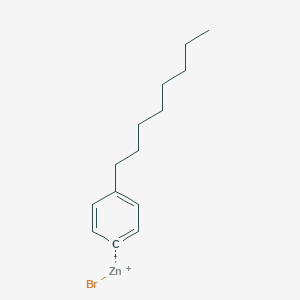
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
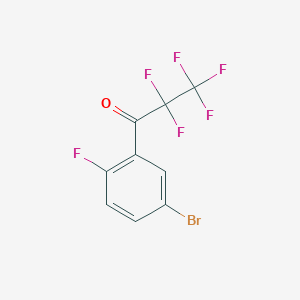
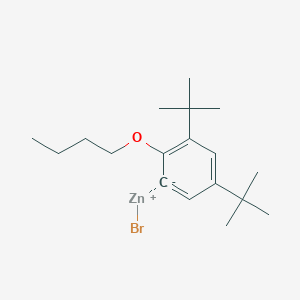
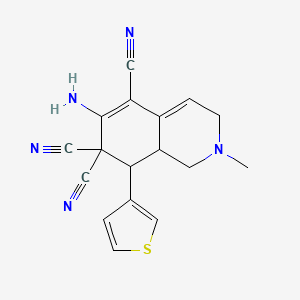
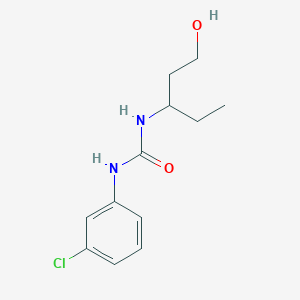
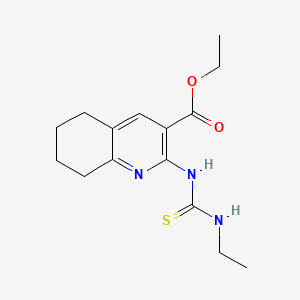
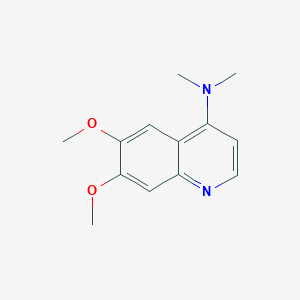
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
